![molecular formula C11H14ClNO B1362602 4-chloro-N,N-diethylbenzamide CAS No. 7461-38-3](/img/structure/B1362602.png)
4-chloro-N,N-diethylbenzamide
Overview
Description
4-chloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14ClNO . It is also known by other names such as Benzamide, 4-chloro-N,N-diethyl- and NSC404988 .
Synthesis Analysis
The synthesis of N,N-diethylbenzamides, including 4-chloro-N,N-diethylbenzamide, can be achieved via a nonclassical Mitsunobu Reaction . This method allows for the creation of ortho-, meta-, and para-substituted benzamides containing both electron-donating and electron-withdrawing groups . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 4-chloro-N,N-diethylbenzamide consists of a benzamide core with a chlorine atom at the 4-position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound isInChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
4-chloro-N,N-diethylbenzamide has a molecular weight of 211.69 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 211.0763918 g/mol . Its topological polar surface area is 20.3 Ų .Scientific Research Applications
Molecular Properties and Polarizability
- Research on a structurally similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrated its antiemetic and parasympathomimetic activity. Studies on its density and refractive index indicated a linear concentration dependence and strong polarizability effects (Sawale et al., 2016).
Chemical Transformation Studies
- The transformation of metoclopramide, a compound with a similar structure to 4-chloro-N,N-diethylbenzamide, in biological systems has been explored. Investigations into the excretion of metoclopramide in rabbit urine revealed several transformation products, suggesting complex metabolic pathways (Arita et al., 1970).
Synthesis and Structure Analysis
- A study focused on the synthesis and structural analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. It examined the relationship between structure and antitumor activity, revealing promising results in certain cell lines (He et al., 2014).
Behavioral Responses in Biological Systems
- In a study of behavioral responses and bioefficacy against Aedes aegypti mosquitoes, a series of aromatic amides, including compounds structurally related to 4-chloro-N,N-diethylbenzamide, were synthesized. These compounds showed significant repellent activity and potential for use in personal protection management (Garud et al., 2011).
Exploration of Metabolic Pathways
- The identification of metoclopramide metabolites in cattle urine after drug administration highlighted the complexity of metabolic pathways. The study identified the parent compound and major metabolites, providing insights into metabolic transformations (Jones et al., 2005).
Mechanism of Action
properties
IUPAC Name |
4-chloro-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIFBGNOSBKNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323846 | |
Record name | 4-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7461-38-3 | |
Record name | NSC404988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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